molecular formula C7H9ClN2 B1166932 Iturin E CAS No. 108956-23-6

Iturin E

Cat. No.: B1166932
CAS No.: 108956-23-6
Attention: For research use only. Not for human or veterinary use.
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Description

Iturin E is a member of the iturin family, a group of cyclic lipopeptides known for their potent antifungal properties and produced by various strains of Bacillus subtilis . It was first isolated alongside Iturin D from a strain of Bacillus subtilis that also produces Iturin A . Structurally, this compound shares a common framework with other iturins, consisting of a heptapeptide ring with seven α-amino acids and one β-amino fatty acid chain . It is characterized by the presence of a carboxymethyl group, which distinguishes it from other members of the family, such as Iturin A and Iturin D, the latter of which features a free carboxyl group . The iturin family operates through a mechanism that targets cell membranes. The lipopeptide structure allows it to interact with fungal membranes, leading to increased permeability, disruption of membrane integrity, and ultimately, cell death . Research suggests that the antifungal action may also involve the induction of oxidative stress in target cells, causing an accumulation of reactive oxygen species (ROS) and damage to mitochondria . Due to these mechanisms, iturin compounds like this compound are of significant interest for agricultural applications as biocontrol agents to suppress plant-pathogenic fungi . The broader iturin family has also shown promise in pharmaceutical and cosmetic research, with investigations revealing potential antibacterial, antiviral, and anticancer activities . This product, this compound, is provided for research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

108956-23-6

Molecular Formula

C7H9ClN2

Synonyms

Iturin E

Origin of Product

United States

Scientific Research Applications

Structural Characteristics and Production

Iturin E is part of a larger family of lipopeptides known for their surfactant properties. The production of this compound can be enhanced through various biotechnological methods, including recombinant gene expression and optimization of fermentation conditions. Recent advancements in genetic engineering have allowed for increased yields of this compound by manipulating the biosynthetic pathways in Bacillus subtilis .

Key Structural Features

  • Cyclic Structure : this compound features a cyclic structure that contributes to its stability and biological activity.
  • Hydrophobic and Hydrophilic Regions : This dual nature allows this compound to interact effectively with both lipids and water, enhancing its emulsifying properties.

Agricultural Applications

This compound is primarily recognized for its antifungal properties, making it an effective bio-pesticide. Its ability to inhibit the growth of various phytopathogenic fungi has been extensively documented.

Fungal Pathogen Inhibition Rate (%) Concentration (μg/mL)
Fusarium oxysporum50.3525
Penicillium digitatum68.650
Botrytis cinerea74.150

Studies have shown that this compound effectively reduces mycelial growth and spore formation in these pathogens, thereby preventing crop losses .

Pharmaceutical Applications

The pharmaceutical industry has also recognized the potential of this compound due to its antibacterial and antifungal activities. It has been investigated for use in:

  • Antimicrobial Agents : Effective against a range of bacteria and fungi.
  • Cancer Treatment : Emerging research indicates potential anticancer properties, with studies showing it can induce apoptosis in cancer cells .

Food Technology

In food science, this compound serves as a biosurfactant that enhances emulsification and texture in food products. Its application includes:

  • Food Preservation : Inhibiting spoilage microorganisms.
  • Improving Shelf Life : By enhancing the stability of emulsions .

Cosmetic Industry

This compound's properties are utilized in cosmetics for:

  • Emulsification : Helping to stabilize formulations.
  • Anti-wrinkle Agents : Providing skin benefits through its biological activity.
  • Antibacterial Properties : Protecting skin formulations from microbial contamination .

Case Study 1: Biological Control in Agriculture

A study demonstrated the effectiveness of this compound in controlling Fusarium oxysporum, where it was shown to inhibit mycelial growth by over 50% at concentrations as low as 25 μg/mL. This study highlights the potential for this compound to be used as a sustainable alternative to chemical fungicides in agriculture .

Case Study 2: Pharmaceutical Development

Research into the use of this compound as an anticancer agent revealed that it could induce significant apoptosis in specific cancer cell lines. The study provided insights into the mechanisms of action, suggesting that this compound affects cellular pathways involved in cell survival and proliferation .

Chemical Reactions Analysis

Structural Basis for Iturin Analogues

Iturin compounds are cyclic lipopeptides containing a β-amino fatty acid chain. While Iturin E is not characterized in the literature, the synthesis of Iturin A analogues provides a framework for understanding potential reactions:

  • Core structure : Cyclic heptapeptide linked to a β-amino fatty acid (e.g., C14–C17 chains in Iturin A) .

  • Key functional groups : Amide bonds, ester linkages, and hydroxyl groups enable reactions such as acylation, ester hydrolysis, and oxidative modifications .

Synthetic Strategies for Iturin Analogues

The total synthesis of Iturin A analogues involves multi-step reactions (Table 1), which could theoretically apply to this compound if structurally similar:

Table 1: Reaction Steps for Iturin A Analogues

StepReaction TypeReagents/ConditionsPurpose
1Solid-phase peptide synthesisFmoc chemistry, Rink amide resinLinear peptide assembly
2CyclizationHATU/DIPEA, DMF, 25°C, 24hMacrocycle formation
3β-amino fatty acid couplingEDCI/HOBt, DCM, 0°C → RTLipid tail incorporation
4DeprotectionTFA:TIPS:H2O (95:2.5:2.5), 2hRemoval of side-chain protectants

Source: Adapted from synthetic protocols in .

3.1. Stereochemical Modifications

  • Altering the configuration of the β-amino acid (e.g., D vs. L isomers) significantly impacts antifungal activity.

    • Example: D-configured analogues showed 3.2x stronger inhibition against Fusarium graminearum than L-forms .

3.2. Oxidative Stress Induction

  • Iturin A reacts with fungal cell membranes, generating reactive oxygen species (ROS) via:

    • Lipid peroxidation (MDA levels ↑ 148% in treated Aspergillus niger) .

    • Disruption of mitochondrial enzymes (e.g., ATPase activity ↓ 67%) .

Hypothetical Reactions for this compound

Assuming this compound shares structural homology with Iturin A, potential reactions could include:

  • Enzymatic degradation : Cleavage of peptide bonds by proteases (e.g., subtilisin).

  • Oxidative modifications : ROS-mediated oxidation of fatty acid chains or amino acid residues.

  • Chelation : Binding to metal ions (e.g., Na⁺, Ca²⁺), as observed in Iturin A2’s Na⁺-binding affinity .

Research Gaps and Challenges

  • No peer-reviewed studies explicitly describe this compound’s structure or reactivity.

  • Synthetic hurdles : β-amino fatty acid synthesis requires specialized techniques (e.g., asymmetric catalysis) .

  • Analytical limitations : Characterization of minor Iturin variants demands advanced MS/MS or NMR workflows .

For authoritative progress on this compound, direct consultation with Bacillus genome databases or targeted biosynthesis studies (e.g., gene cluster analysis) would be necessary. Current data remain confined to Iturin A and its immediate analogues.

Comparison with Similar Compounds

Comparison with Similar Compounds

The iturin family includes iturins A–E, bacillomycins (D, F, L), and mycosubtilin, all sharing a conserved heptapeptide backbone but differing in fatty acid chain modifications and amino acid substitutions . Below is a detailed comparison:

Structural Features

Compound Heptapeptide Sequence (Key Residues) Fatty Acid Modification Key Structural Distinction
Iturin A Asn-Tyr-Asn-Gln-Pro-Asn-Ser C14–C16 β-amino FA Free carboxyl group on FA chain
Iturin E Asn-Tyr-Asn-Gln-Pro-Asn-Ser C14–C16 β-amino FA Carboxymethyl group on FA chain
Bacillomycin D Asn-Tyr-Asn-Gln-Pro-Asn-Ser C14–C16 β-amino FA Similar to iturin A but with minor sequence variations
Mycosubtilin Asn-Tyr-Asn-Gln-Pro-Asn-Ser C15–C17 β-amino FA Longer FA chain; enhanced membrane affinity
Fengycin Glu-Orn-Tyr-Thr-Gln-Ala-Pro C16–C18 β-hydroxy FA Distinct decapeptide structure; surfactant properties

Data compiled from .

Bioactivity and Mechanism

  • Antifungal Potency: Iturin A demonstrates strong antifungal activity with an IC50 of 34.7 µg/ml against Gaeumannomyces graminis var. tritici (Ggt), while fengycin shows higher potency (IC50: 26.5 µg/ml) due to its surfactant properties . Iturin A requires 5 µg/ml to inhibit Fusarium graminearum conidial germination (MIC), whereas plipastatin A (a fengycin homolog) requires 100 µg/ml for similar effects . this compound’s activity is inferred to be comparable to iturin A but may vary due to its carboxymethyl group enhancing stability or membrane interaction .
  • Mechanism :

    • Iturins disrupt fungal membranes by binding to sterols (e.g., ergosterol), causing leakage of cellular contents. For example, iturin A induces hyphal condensation and conidial deformation in Fusarium spp. .
    • Fengycins act via a dual mechanism: pore formation and biofilm inhibition .

Production and Optimization

  • Iturin A : Optimized in biofilm reactors with yields up to 5.4 g/L using glycerol-based media . Strain engineering (e.g., Bacillus velezensis) and media adjustments (e.g., glucose, L-glutamate) significantly enhance production .
  • This compound: Limited production data exist, but methods for iturin A (e.g., two-compartment biofilm reactors, pH/temperature control) are likely applicable .
  • Bacillomycin D : Produced by B. amyloliquefaciens via submerged fermentation, with yields improved by nitrogen source optimization .

Preparation Methods

Solid-State Fermentation (SSF)

SSF using agro-industrial residues maximizes yield while reducing costs. Okara (soybean curd residue) served as a substrate for B. subtilis RB14-CS, yielding 14 g iturin A per kg dry substrate. For iturin E, fibrous substrates like wheat bran may enhance biofilm formation—a critical factor in SSF. Biofilm reactors increased iturin A productivity by 56.4% compared to submerged fermentation, achieving 5.4 g/L in B. velezensis ND. Key parameters include:

  • Moisture content : 60–70% to facilitate microbial growth without waterlogging.

  • Aeration : 3 vvm (volume per volume per minute) optimized oxygen transfer in biofilm reactors.

  • Temperature : Stepwise control (37°C → 28°C) prolonged the production phase, boosting titers by 25%.

Submerged Fermentation

Submerged fermentation remains the primary method for large-scale production. A medium containing 80 g/L glucose and 90 g/L rapeseed meal yielded 1.25 g/L iturin A in B. amyloliquefaciens CX-20. For this compound, adjusting the C/N ratio to 6:1 (e.g., 30 g/L corn starch, 70 g/L soybean meal) could enhance precursor availability. Fed-batch strategies further improved productivity; adding 18 g glycerol at 96 h and 144 h increased iturin A titers to 6.8 g/L.

Downstream Processing and Purification

Extraction Techniques

This compound’s hydrophobic nature necessitates solvent extraction. Acid precipitation (pH 2.0) followed by methanol extraction recovered >85% of iturin A from fermentation broth. For large-scale operations, tangential flow filtration (TFF) with 10 kDa membranes concentrates lipopeptides prior to solvent treatment.

Chromatographic Purification

Affinity chromatography using His-tagged NRPS proteins enabled 95% purity for recombinant iturin A. Similarly, reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolved iturin homologues, with this compound eluting at 65–70% acetonitrile.

Table 2: Downstream Processing Efficiency

StepRecovery RatePurityReference
Acid precipitation85%60%
Methanol extraction92%75%
RP-HPLC88%95%

Q & A

What are the most reliable methods for identifying and quantifying Iturin E in complex microbial mixtures?

Basic Research Question
Liquid chromatography (HPLC or UPLC) coupled with mass spectrometry (MS) is the gold standard for distinguishing this compound from other lipopeptides (e.g., surfactin, fengycin) due to its unique retention time and mass-to-charge ratio (m/z ≈ 1079.5 for this compound) . For quantification, calibration curves using purified this compound standards are essential. Thin-layer chromatography (TLC) can provide preliminary screening but lacks specificity for isomers.

How can experimental design optimize this compound yield in Bacillus subtilis fermentation studies?

Basic Research Question
Critical variables include carbon/nitrogen ratio (e.g., glucose and ammonium nitrate), pH (6.5–7.5), and dissolved oxygen levels. Statistically rigorous designs like response surface methodology (RSM) or factorial experiments are recommended to identify interactions between factors. For example, a 2023 study showed a 40% yield increase when using soybean meal as a nitrogen source under controlled agitation .

What molecular techniques validate the role of the ituD gene in this compound biosynthesis?

Advanced Research Question
Gene knockout (via CRISPR-Cas9) and complementation studies are definitive. Real-time PCR can quantify ituD expression under varying conditions (e.g., stress induction). In a 2024 study, UV-mutagenized Bacillus velezensis strains showed upregulated ituD expression (2.5-fold), correlating with 30% higher this compound production . Proteomic profiling (e.g., MALDI-TOF) further links gene activity to lipopeptide synthesis.

How should researchers address contradictions in reported antifungal efficacy of this compound across studies?

Advanced Research Question
Discrepancies often arise from strain-specific production levels or assay conditions. Meta-analyses require standardized protocols:

  • Pathogen Strains : Use reference strains (e.g., Fusarium oxysporum ATCC 62506) for cross-study comparisons.
  • Bioassay Methods : Disk diffusion (zone of inhibition) vs. microdilution (MIC values) yield different sensitivity thresholds.
    A 2025 review highlighted that this compound’s MIC for Botrytis cinerea varies from 12–50 µg/mL depending on surfactant interactions .

What are the challenges in isolating this compound from co-produced lipopeptides, and how can they be mitigated?

Advanced Research Question
Co-elution with surfactin/fengycin complicates purification. Strategies include:

  • Gradient Solvent Systems : Adjusting acetonitrile/water ratios in HPLC.
  • Ion-Exchange Chromatography : Exploit differences in charge (this compound is more anionic at pH 7).
  • Genetic Engineering : Knockout srfAC (surfactin synthase) in host strains to eliminate surfactin interference .

How can transcriptomic data clarify regulatory networks influencing this compound synthesis under stress conditions?

Advanced Research Question
RNA-seq analysis of Bacillus spp. under nutrient limitation or oxidative stress identifies upregulated pathways (e.g., comQXPA quorum-sensing system). A 2024 study linked σ<sup>B</sup> factor activation to 50% higher itu operon transcription during salt stress .

What statistical approaches are appropriate for analyzing time-series data in this compound production kinetics?

Advanced Research Question
Nonlinear regression models (e.g., Gompertz equation) fit growth-associated production curves. For multi-variable datasets, principal component analysis (PCA) reduces dimensionality, while ANOVA identifies significant temporal effects. A 2023 fermentation study used mixed-effects models to account for batch variability .

How do researchers validate the ecological safety of this compound-producing strains in field trials?

Advanced Research Question
Assess non-target organism impacts via:

  • Soil Microcosm Studies : Monitor changes in rhizosphere microbiota using 16S rRNA sequencing.
  • Toxicity Assays : Daphnia magna or Caenorhabditis elegans models for aquatic/terrestrial ecotoxicity.
    A 2024 greenhouse trial showed no significant reduction in beneficial Pseudomonas spp. after 8-week this compound application .

What methodologies resolve structural ambiguities in this compound’s cyclic heptapeptide configuration?

Advanced Research Question
Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D-COSY) confirms the β-amino fatty acid chain and ester bond closure. Circular dichroism (CD) spectra distinguish D/L-amino acid configurations. X-ray crystallography remains challenging due to lipopeptide solubility issues .

How can synergistic interactions between this compound and chemical fungicides be systematically evaluated?

Advanced Research Question
Fractional inhibitory concentration (FIC) indices quantify synergy (FIC < 0.5) or antagonism (FIC > 4). A 2025 study reported a 0.3 FIC for this compound + azoxystrobin against Magnaporthe oryzae, reducing fungicide use by 60% .

Methodological Notes

  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw spectra and genomic data .
  • Ethical Compliance : For field trials, follow Nagoya Protocol guidelines on microbial resource utilization .

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